5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Description
The compound 5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a structurally complex molecule that likely contains a bicyclic framework based on the azabicyclo[2.2.1]heptane core. This core is a common structural motif in many biologically active compounds and synthetic intermediates. The molecule also features a sulfonyl group attached to an isopropoxy-substituted phenyl ring, which suggests potential for interesting chemical reactivity and synthetic applications.
Synthesis Analysis
The synthesis of related azabicyclic compounds has been explored in various studies. For instance, the Beckmann rearrangement of oxime derivatives has been used to transform the E isomer of cis-4,6,6-trimethylbicyclo[3.1.1]heptan-2-one oxime into a related azabicyclic ketone under acid catalysis . Additionally, methodologies involving regioselective β-elimination of sulfonyl-substituted oxabicycloheptane derivatives have been developed, which could potentially be adapted for the synthesis of the compound . The aza-Prins-pinacol reaction has also been employed to access 7-azabicyclo[2.2.1]heptane ring systems, which could be a key step in the synthesis of the target molecule .
Molecular Structure Analysis
The molecular structure of azabicyclic compounds like this compound is characterized by a seven-membered ring containing nitrogen and oxygen heteroatoms. This structure imparts a degree of ring strain and unique stereochemical properties that can influence the molecule's reactivity and interaction with biological targets. The presence of the sulfonyl group and the isopropoxyphenyl moiety adds to the complexity of the molecule, potentially affecting its conformation and electronic properties.
Chemical Reactions Analysis
Azabicyclo[2.2.1]heptane derivatives are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including nucleophilic substitutions facilitated by neighboring group participation, as demonstrated by the synthesis of novel epibatidine analogues from 7-substit
Scientific Research Applications
Chemical Synthesis and Reactivity
The compound 5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane belongs to a class of chemicals that exhibit interesting reactivity patterns useful in organic synthesis. For instance, the synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes through gold-catalyzed cycloisomerization of cyclopropenes demonstrates the compound's potential in generating structurally complex bicyclic systems with high yields and diastereoselectivities. This process signifies the first examples of intramolecular cyclopropanation of an alkene by a gold carbene, highlighting the compound's utility in organic synthesis advancements (Miege, Meyer, & Cossy, 2010).
Another research direction involves the enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system, starting from readily available trans-4-hydroxy-L-proline, showcasing the compound's versatility in stereoselective organic synthesis. This approach provides a foundation for developing various derivatives with potential application in medicinal chemistry and drug discovery (Houghton et al., 1993).
Framework for Drug Development
The compound's framework serves as a versatile synthetic platform for functional diversity, such as the synthesis of backbone-constrained γ-amino acid analogues. By attaching an acetic acid moiety to the core of 2-oxa-5-azabicyclo[2.2.1]heptane, researchers can create analogues of FDA-approved drugs like baclofen and pregabalin. This underscores the compound's significance in developing new therapeutic agents with potentially improved pharmacological profiles (Garsi et al., 2022).
Preformulation Studies in Drug Development
The compound also plays a role in preformulation studies for drug development, as seen in the risk assessment and physicochemical characterization of a metastable dihydrate API phase for intravenous formulation. Such studies are crucial for determining the most suitable form of an Active Pharmaceutical Ingredient (API) for development, emphasizing the compound's utility in the pharmaceutical industry (Mortko et al., 2010).
properties
IUPAC Name |
5-(4-propan-2-yloxyphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10(2)19-12-3-5-14(6-4-12)20(16,17)15-8-13-7-11(15)9-18-13/h3-6,10-11,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXFZDGJERRGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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